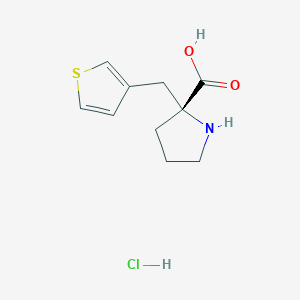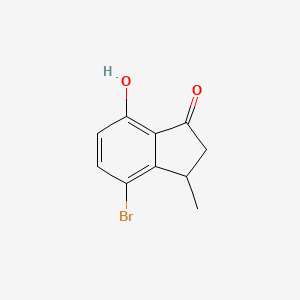
4-Bromo-7-hydroxy-3-methylindan-1-one
Overview
Description
“4-Bromo-7-hydroxy-3-methylindan-1-one” is a chemical compound with the molecular formula C10H9BrO2 . It is available for purchase from various chemical suppliers.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 241.08 . Other properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Polymer Synthesis and Chelating Properties
4-Bromo-7-hydroxy-3-methylindan-1-one has been utilized in the synthesis of polymers. Hallensleben and Mödler (1998) explored its use in creating hydroxyindanone-based polymers, leading to the synthesis of various monomers. These monomers showed potential for chelating metal ions, which could have applications in materials science and chemistry (Hallensleben & Mödler, 1998).
Biopesticide Potential
In the realm of biopesticide research, derivatives of this compound, specifically 4-methyl-7-hydroxy coumarin, have been investigated. Deshmukh et al. (2008) synthesized its mono bromo and tribromo derivatives, which demonstrated significant larvicidal and ovicidal activities against mosquito species such as Aedes aegypti and Culex quinquefasciatus. This suggests potential applications in mosquito control and vector-borne disease management (Deshmukh et al., 2008).
Biocatalytic Production
The compound has also been explored in biocatalysis. Asako et al. (2010) developed a method for producing methyl (S)-4-bromo-3-hydroxybutyrate enantiomers using an engineered protein and Escherichia coli transformant cells. Thismethod represents a novel approach in the biotechnological production of chiral compounds, which could be beneficial for industrial applications, especially in the pharmaceutical industry (Asako, Shimizu, Makino, & Itoh, 2010).
Synthesis of Liquid Crystalline Dendrimeric Polymer
Percec and Kawasumi (1992) described the synthesis and characterization of compounds related to this compound, specifically 1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)decane and its bromo derivative. These were used to produce model polyethers that exhibited enantiotropic nematic mesophases, suggesting potential applications in the field of liquid crystal technology (Percec & Kawasumi, 1992).
Inhibitors of Glycolic Acid Oxidase
Another application area is in medicinal chemistry. Rooney et al. (1983) synthesized a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which includes structures related to this compound, as inhibitors of glycolic acid oxidase. These compounds showed potential as therapeutic agents in conditions related to abnormal glycolate metabolism (Rooney, Randall, Streeter, Ziegler, Cragoe, Schwam, Michelson, Williams, Eichler, Duggan, Ulm, & Noll, 1983).
Properties
IUPAC Name |
4-bromo-7-hydroxy-3-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-5-4-8(13)10-7(12)3-2-6(11)9(5)10/h2-3,5,12H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKXRNOZMKHSEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC(=C12)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453527 | |
| Record name | 4-bromo-7-hydroxy-3-methylindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104517-25-1 | |
| Record name | 4-bromo-7-hydroxy-3-methylindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide](/img/structure/B3339405.png)
![4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide](/img/structure/B3339408.png)
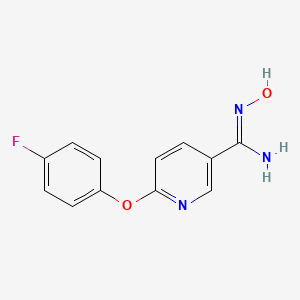
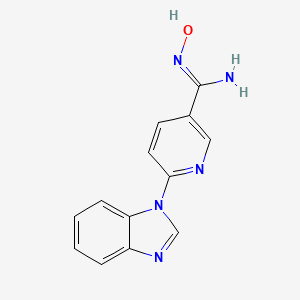

![{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B3339445.png)

amine](/img/structure/B3339462.png)
![4-Tert-butylphenol;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B3339469.png)
![1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B3339476.png)
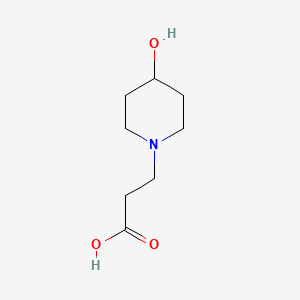
![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide](/img/structure/B3339481.png)

